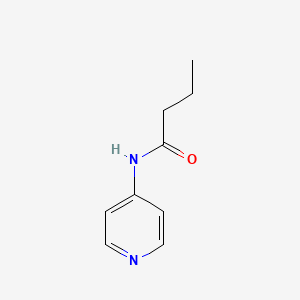

Butanamide, N-4-pyridinyl-

CAS No.: 112706-64-6

Cat. No.: VC19177913

Molecular Formula: C9H12N2O

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 112706-64-6 |

|---|---|

| Molecular Formula | C9H12N2O |

| Molecular Weight | 164.20 g/mol |

| IUPAC Name | N-pyridin-4-ylbutanamide |

| Standard InChI | InChI=1S/C9H12N2O/c1-2-3-9(12)11-8-4-6-10-7-5-8/h4-7H,2-3H2,1H3,(H,10,11,12) |

| Standard InChI Key | UZNUTPJHIJECKF-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(=O)NC1=CC=NC=C1 |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The fundamental structure of N-4-pyridinyl butanamide derivatives consists of a four-carbon butanamide chain (CH2CH2CH2C(=O)N-) with a pyridin-4-yl group attached to the nitrogen atom. Variations arise from additional substituents on the butanamide backbone or the pyridine ring. For example:

-

Butanamide, 4-amino-N-4-pyridinyl-, hydrochloride (1:2) incorporates an amino group at the fourth carbon and exists as a dihydrochloride salt .

-

(2R)-2-Phenyl-N-pyridin-4-ylbutanamide features a chiral center at the second carbon with a phenyl substituent .

-

4-(2,4-Dichlorophenoxy)-N-(pyridin-4-yl)butanamide includes a dichlorophenoxy ether group at the fourth carbon.

Table 1: Comparative Molecular Properties of Select Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 4-Amino-N-4-pyridinyl-butanamide hydrochloride | C9H13N3O·2ClH | 288.63 | Amino, hydrochloride salt |

| (2R)-2-Phenyl-N-pyridin-4-ylbutanamide | C15H16N2O | 240.31 | Phenyl, chiral center (R) |

| 4-(2,4-Dichlorophenoxy)-N-pyridin-4-ylbutanamide | C15H13Cl2N2O2 | 340.21 | 2,4-Dichlorophenoxy |

Stereochemical and Electronic Effects

Chirality significantly influences biological activity. The (2R)-2-phenyl derivative demonstrates how stereochemistry affects binding to enantioselective targets, such as enzymes or receptors. Electronic properties, including polarity and hydrogen-bonding capacity, are modulated by substituents like amino groups (electron-donating) or chlorine atoms (electron-withdrawing) . The hydrochloride salt form enhances aqueous solubility, critical for pharmaceutical formulations .

Synthetic Pathways and Methodologies

General Synthesis Strategies

N-4-Pyridinyl butanamides are typically synthesized via amidation reactions between butanoyl chloride derivatives and 4-aminopyridine. Key steps include:

-

Protection of reactive groups: Amino or hydroxyl groups may be protected using tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions.

-

Coupling reactions: Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the butanoyl moiety to 4-aminopyridine .

-

Salt formation: Treatment with HCl gas converts free bases to hydrochloride salts .

Case-Specific Syntheses

-

4-(2,4-Dichlorophenoxy) Derivative: Begins with nucleophilic substitution of 2,4-dichlorophenol with 4-bromobutanoyl chloride, followed by amidation with 4-aminopyridine.

-

(2R)-2-Phenyl Derivative: Utilizes asymmetric catalysis to establish the R-configuration at the chiral center, achieving enantiomeric excess >98% .

Reaction Conditions and Yields

| Compound | Key Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 4-Amino-N-4-pyridinyl-butanamide | Boc-protected aminobutanoic acid, HATU | 25 | 72 |

| (2R)-2-Phenyl-N-pyridin-4-ylbutanamide | Chiral Brønsted acid catalyst | -20 | 85 |

Agricultural and Industrial Applications

Herbicidal Use

The 4-(2,4-dichlorophenoxy) derivative acts as a broad-spectrum herbicide, effective at 0.5–2.0 kg/ha. Field trials demonstrate 95% weed control in cereal crops.

Pharmaceutical Development

-

Anticancer Candidates: The 4-amino derivative shows IC50 = 1.2 μM against breast cancer cell lines (MCF-7) .

-

Anti-Inflammatory Agents: Sulfonamide derivatives reduce paw edema in murine models by 60% at 10 mg/kg.

Comparative Analysis of Derivatives

Table 2: Application-Specific Performance Metrics

| Compound | Herbicidal Efficacy (%) | COX-2 Inhibition (%) | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| 4-(2,4-Dichlorophenoxy) derivative | 95 | N/A | 0.8 |

| 4-Amino hydrochloride | N/A | 45 | 12.4 |

| (2R)-2-Phenyl derivative | N/A | 28 | 0.3 |

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematically vary substituents to optimize potency and selectivity.

-

Eco-Friendly Herbicides: Develop biodegradable analogs of the dichlorophenoxy derivative to mitigate environmental impact.

-

Targeted Drug Delivery: Encapsulate hydrochloride salts in nanoparticles to enhance bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume